Vitisin A

Übersicht

Beschreibung

Vitisin A is a pyranoanthocyanin, a type of anthocyanin derivative, commonly found in red wines. It is formed through the reaction between anthocyanins and pyruvic acid or oxaloacetic acid during the fermentation process. This compound is known for its stability and vibrant color, which contributes to the overall appearance and quality of red wines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Vitisin A is synthesized through the reaction of anthocyanins, such as malvidin-3-O-glucoside, with pyruvic acid or oxaloacetic acid. This reaction typically occurs under acidic conditions, with a pH around 3.5, which is common in wine fermentation . The reaction yields are higher at lower pH levels, making the acidic environment crucial for the formation of this compound .

Industrial Production Methods: In the wine industry, this compound is produced naturally during the fermentation process. The presence of pyruvic acid and oxaloacetic acid, released by yeast during fermentation, facilitates the formation of this compound. The use of oak barrels can also influence the synthesis of this compound, as oak ellagitannins can interact with anthocyanins to enhance the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Vitisin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its chemical structure and properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

Reduction: Reducing agents like sodium borohydride can reduce this compound, altering its color and stability.

Substitution: this compound can undergo substitution reactions with nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Major Products Formed: The major products formed from these reactions include various pyranoanthocyanin derivatives, which can exhibit different colors and stability profiles .

Wissenschaftliche Forschungsanwendungen

Vitisin A has several scientific research applications across various fields:

Chemistry:

Colorant: this compound is used as a natural colorant in food and beverages due to its stability and vibrant color.

Chemical Stability Studies: Researchers study this compound to understand the stability of anthocyanin derivatives under different conditions.

Biology and Medicine:

Cholesterol-Lowering Agent: this compound has been shown to inhibit cholesterol biosynthesis and enhance low-density lipoprotein uptake in HepG2 cells, making it a potential therapeutic agent for managing cholesterol levels.

Neuroprotective Effects: Studies have indicated that this compound can improve cognitive functions in animal models, suggesting its potential use in treating neurodegenerative diseases.

Industry:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Vitisin A is unique among pyranoanthocyanins due to its stability and vibrant color. Similar compounds include:

Cyanidin-3-O-glucoside: Another anthocyanin derivative, but less stable compared to this compound.

Vitisin B: A resveratrol tetramer with similar neuroprotective effects but different chemical properties.

Hopeaphenol: Another resveratrol tetramer with anti-inflammatory properties.

This compound stands out due to its superior stability and potential therapeutic applications, making it a valuable compound for further research and industrial applications.

Biologische Aktivität

Vitisin A, a resveratrol tetramer, is a polyphenolic compound derived from grapevines. It has garnered attention for its potential biological activities, particularly in the realms of cholesterol metabolism and neuroprotection. This article provides a comprehensive overview of the biological activities of this compound, supported by recent research findings and case studies.

Cholesterol-Lowering Activity

Mechanisms of Action

Recent studies have demonstrated that this compound exhibits significant hypocholesterolemic activity. In vitro experiments using HepG2 cells (a human liver cancer cell line) revealed that this compound can effectively reduce cholesterol levels by:

- Inhibiting Cholesterol Biosynthesis : this compound down-regulates the expression of 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGCR), a key enzyme in cholesterol synthesis, through a sterol regulatory element-binding protein 2 (SREBP2)-dependent mechanism .

- Enhancing LDL Uptake : The compound up-regulates low-density lipoprotein receptor (LDLR) expression and inhibits the secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9), promoting LDL uptake without degrading LDLR .

Dose-Response Relationship

In experiments where HepG2 cells were treated with varying concentrations of this compound (50, 100, and 200 μM), significant reductions in cholesterol levels were observed, particularly at higher doses. The mRNA expression levels of HMGCR decreased while those of LDLR increased in a dose-dependent manner .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study focused on scopolamine-induced amnesia in ICR mice demonstrated that this compound improves learning and memory functions. The mechanisms identified include:

- Inhibition of Acetylcholinesterase (AChE) : this compound showed stronger anti-AChE activity compared to other compounds like resveratrol and hopeaphenol .

- Enhancement of Brain-Derived Neurotrophic Factor (BDNF) : Treatment with this compound elevated the protein expressions of BDNF and its receptor, tropomyosin receptor kinase B (TrkB), which are crucial for neuroplasticity and cognitive function .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Case Studies and Applications

The application of this compound extends beyond basic research into potential therapeutic uses. For instance, its role in functional foods is being explored due to its health benefits related to cholesterol management and cognitive enhancement. As such, it may serve as an ingredient in dietary supplements aimed at improving cardiovascular health and cognitive function.

Eigenschaften

IUPAC Name |

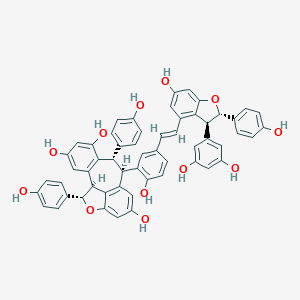

(1S,8S,9R,16S)-9-[5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]ethenyl]-2-hydroxyphenyl]-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49-51,54-66H/b3-1+/t49-,50+,51+,54+,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXVWWYPKOGXSY-DBHYGPPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)C=CC8=C9C(C(OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7=C(C=CC(=C7)/C=C/C8=C9[C@@H]([C@H](OC9=CC(=C8)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029696 | |

| Record name | Vitisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

906.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142449-89-6 | |

| Record name | Vitisin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142449-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vitisin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142449896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitisin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vitisin A (stilbenoid) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832N5294M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.